N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide
Description
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C14H13N3O3/c15-17-14(19)12(9-11-7-4-8-20-11)16-13(18)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,18)(H,17,19)/b12-9+ |
InChI Key |
CTORJSYGWMYYMT-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide typically involves the reaction of 2-furylcarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazinocarbonyl group can be reduced to form corresponding amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents at the hydrazinyl, benzamide, or propenyl positions. Below is a comparative analysis:
Crystallography and Characterization
- The E-configuration of the propenyl group is typically confirmed via single-crystal X-ray analysis, as demonstrated for structurally related compounds (). SHELX software () is widely used for refinement .
Biological Activity
N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 271.27 g/mol. The compound features a furan ring, a hydrazinocarbonyl group, and a benzamide moiety, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3O3 |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | CTORJSYGWMYYMT-FMIVXFBMSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Covalent Bond Formation : The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Membrane Interaction : The furan ring may interact with biological membranes, affecting their integrity and function.
These interactions suggest that the compound could exhibit both antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. A study evaluating various derivatives found that furan-containing compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that N-[furan-based compounds], including derivatives like N-[2-(4-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide, show promising anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies revealed that these compounds can activate caspase pathways leading to programmed cell death.
Case Study 1: Antimicrobial Evaluation
A recent study compared the antimicrobial efficacy of several hydrazone derivatives, including N-[furan-based compounds]. Results indicated that the furan derivatives had minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-[Furan Derivative 1] | 16 | Staphylococcus aureus |
| N-[Furan Derivative 2] | 32 | Escherichia coli |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer effects, N-[furan-containing hydrazones] were tested against human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-[Furan Derivative 1] | 5 | MCF7 |
| N-[Furan Derivative 2] | 15 | MCF7 |
Q & A
Q. Can synergistic effects be observed in combination therapies (e.g., with rifampicin)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
